![molecular formula C13H8ClFO2 B2809756 4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid CAS No. 844878-86-0](/img/structure/B2809756.png)
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing to benzene rings linked together by a C-C bond .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids or esters in a Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds . The process involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .Molecular Structure Analysis
The molecular structure of “4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid” would be expected to consist of two phenyl rings connected by a single carbon-carbon bond, with a chlorine atom substituted at the 4’ position and a fluorine atom at the 3’ position . The carboxylic acid group would be attached at the 4 position .Chemical Reactions Analysis
Biphenyl compounds typically undergo electrophilic substitution reactions similar to those of benzene . The presence of the chlorine and fluorine atoms on the rings may influence the reactivity of the compound and the position of the substitution .Aplicaciones Científicas De Investigación
Synthesis Methods
Synthesis of Anticancer Drug Intermediates : Jianqing Zhang et al. (2019) developed a method for synthesizing 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate in anticancer drugs. The process involved substitution and hydrolysis steps with an overall yield of 63.69% (Zhang et al., 2019).
Fluorinated Pharmaceutical Development : Tara Bright et al. (2013) described experiments for optimizing fluorine incorporation in pro-drug molecules to improve metabolic stability. They used microbial oxidation and chemical fluorination methods on biphenyl derivatives, including 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid, demonstrating potential for iterative compound design (Bright et al., 2013).
Biological Activities
Antibacterial Agents : Research by J. Matsumoto et al. (1984) explored the synthesis and structure-activity relationships of pyridonecarboxylic acids, including variants with chloro and fluoro substituents, as potent antibacterial agents. The study contributed to the development of enoxacin, an effective antibacterial drug (Matsumoto et al., 1984).
Cancer Treatment Applications : The compound's potential in cancer treatment was investigated in a study on Aurora kinase inhibitors, which included derivatives with chloro and fluoro substituents. These compounds showed promise in inhibiting Aurora A, an important target in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Safety and Hazards
Direcciones Futuras
The future directions for research on “4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis, reactions, and potential applications. For example, biphenyl compounds have been used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
Mecanismo De Acción
Target of Action
The primary target of 4-(4-chloro-3-fluorophenyl)benzoic acid is the Bcl-2 protein . Bcl-2 is a key regulator of the apoptotic pathway, playing a crucial role in determining cell survival by inhibiting apoptosis .
Mode of Action
4-(4-chloro-3-fluorophenyl)benzoic acid interacts with its target, Bcl-2, by binding to it . The binding affinity (K_D value) of this compound for Bcl-2 is approximately 400 μM . This interaction can potentially modulate the function of Bcl-2, influencing the regulation of apoptosis.
Biochemical Pathways
The interaction of 4-(4-chloro-3-fluorophenyl)benzoic acid with Bcl-2 affects the apoptotic pathway . Bcl-2 is known to prevent apoptosis by inhibiting the release of cytochrome c from the mitochondria, a key step in the initiation of the apoptotic cascade . Therefore, modulation of Bcl-2 function by this compound could potentially influence cell survival and death processes.
Result of Action
The molecular and cellular effects of 4-(4-chloro-3-fluorophenyl)benzoic acid’s action are likely related to its influence on apoptosis. By modulating the function of Bcl-2, this compound could potentially alter cell survival and death processes. This might have implications in conditions where regulation of apoptosis is disrupted, such as in cancer .
Action Environment
The action, efficacy, and stability of 4-(4-chloro-3-fluorophenyl)benzoic acid can be influenced by various environmental factors. These may include the pH of the environment , temperature, and presence of other interacting molecules. For instance, the compound should be handled in a well-ventilated place and protected from light for optimal stability
Propiedades
IUPAC Name |
4-(4-chloro-3-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHSLDSPHPCRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide](/img/structure/B2809673.png)
![Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate](/img/structure/B2809674.png)
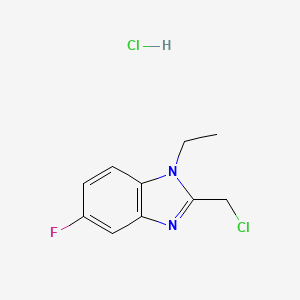
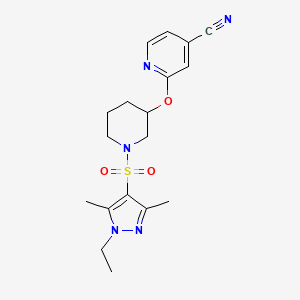
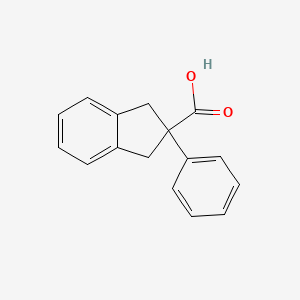
![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2809680.png)
![N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809682.png)
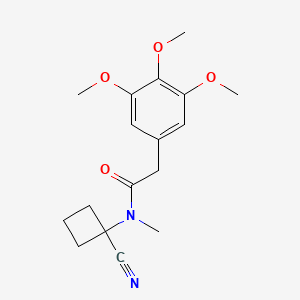
![N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2809687.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)
![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809689.png)
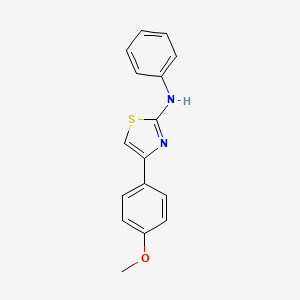
![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)
![Methyl (E)-4-[3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyrrolidin-1-yl]azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2809695.png)